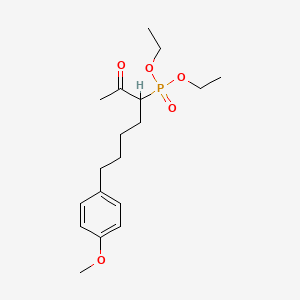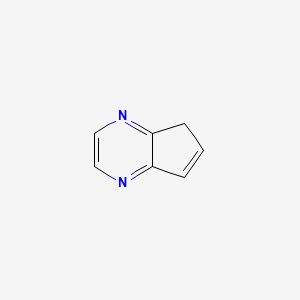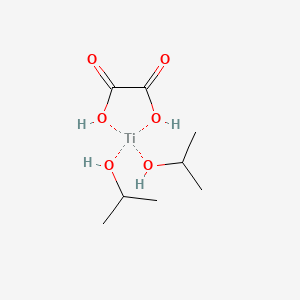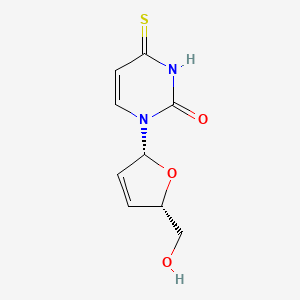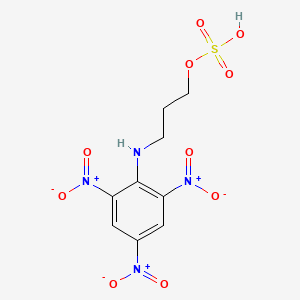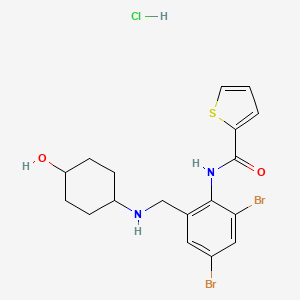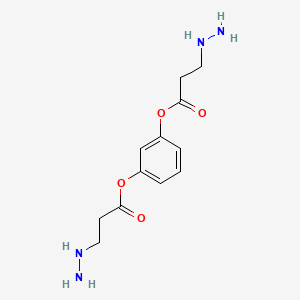
3,3'-(1,3-Phenylenebis(oxy))dipropionodihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[1,3-Phenylenebis(oxy)]dipropionodihydrazide is a chemical compound with the molecular formula C12H18N4O4 and a molecular weight of 282.3 g/mol . It is known for its unique structure, which includes a 1,3-phenylenebis(oxy) core linked to dipropionodihydrazide groups. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,3-phenylenebis(oxy)]dipropionodihydrazide typically involves the reaction of 1,3-phenylenebis(oxy) with propionohydrazide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of 3,3’-[1,3-phenylenebis(oxy)]dipropionodihydrazide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,3-Phenylenebis(oxy)]dipropionodihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide compounds.
Scientific Research Applications
3,3’-[1,3-Phenylenebis(oxy)]dipropionodihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3’-[1,3-phenylenebis(oxy)]dipropionodihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide: Similar structure but with a 1,2-phenylenebis(oxy) core.
1,3-Phenylene-bis-oxazoline: Acts as a crosslinker and stabilizer in polymer chemistry.
Uniqueness
3,3’-[1,3-Phenylenebis(oxy)]dipropionodihydrazide is unique due to its specific 1,3-phenylenebis(oxy) core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical reactivity and stability .
Properties
CAS No. |
88515-90-6 |
|---|---|
Molecular Formula |
C12H18N4O4 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
[3-(3-hydrazinylpropanoyloxy)phenyl] 3-hydrazinylpropanoate |
InChI |
InChI=1S/C12H18N4O4/c13-15-6-4-11(17)19-9-2-1-3-10(8-9)20-12(18)5-7-16-14/h1-3,8,15-16H,4-7,13-14H2 |
InChI Key |
YCXVURSPJLSABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)CCNN)OC(=O)CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)
